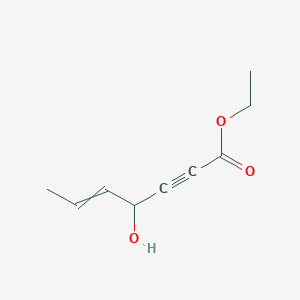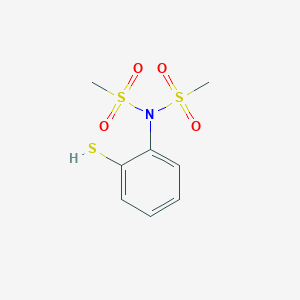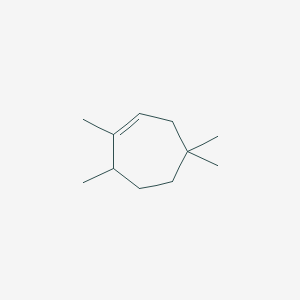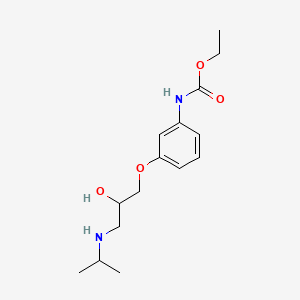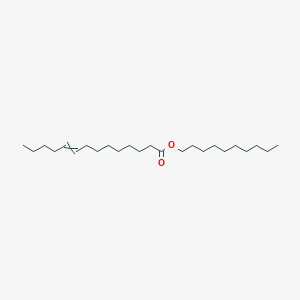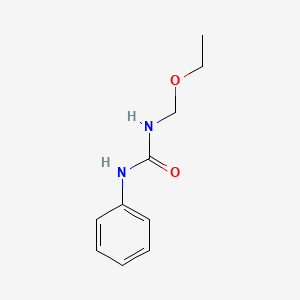
Urea, N-(ethoxymethyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(ethoxymethyl)-N’-phenyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxymethyl group attached to one nitrogen atom and a phenyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(ethoxymethyl)-N’-phenyl- typically involves the reaction of ethoxymethyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Ethoxymethyl isocyanate} + \text{Aniline} \rightarrow \text{Urea, N-(ethoxymethyl)-N’-phenyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Urea, N-(ethoxymethyl)-N’-phenyl- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The ethoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Urea, N-(ethoxymethyl)-N’-phenyl- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. It may also be investigated for its therapeutic properties.
Industry: In the industrial sector, Urea, N-(ethoxymethyl)-N’-phenyl- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Urea, N-(ethoxymethyl)-N’-phenyl- involves its interaction with specific molecular targets. The ethoxymethyl and phenyl groups contribute to its binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- Urea, N-(methoxymethyl)-N’-phenyl-
- Urea, N-(ethoxymethyl)-N’-methyl-
- Urea, N-(ethoxymethyl)-N’-benzyl-
Comparison: Compared to similar compounds, Urea, N-(ethoxymethyl)-N’-phenyl- exhibits unique properties due to the presence of both ethoxymethyl and phenyl groups. These groups influence its reactivity, binding affinity, and potential applications. The specific combination of functional groups makes it distinct from other urea derivatives.
Properties
CAS No. |
96236-74-7 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(ethoxymethyl)-3-phenylurea |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
InChI Key |
UULIDTWMMQWWIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



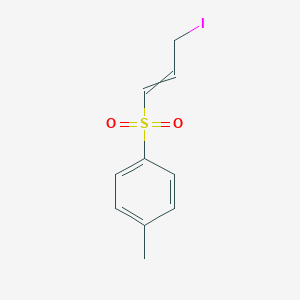
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
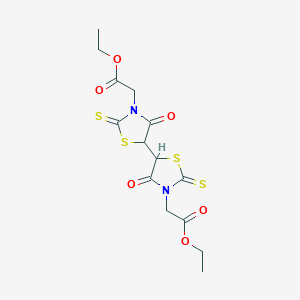
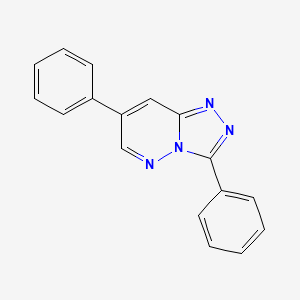
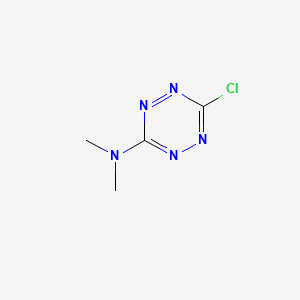

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
